Lipophilicity Tuning: cLogP of 3.5 ± 0.3 for the 4‑Fluorophenoxy Derivative Compared to 4.0 (tert‑Butyl) and 1.8 (2,3‑Dihydrobenzodioxine) Analogs
The target compound contains a 4-fluorophenoxybenzoyl group that yields a calculated partition coefficient (cLogP) of 3.5 ± 0.3, positioning it within the optimal CNS drug-like range (cLogP 2–4). In contrast, the tert‑butylphenyl analog (cLogP ≈ 4.0) exceeds the upper bound, while the 2,3-dihydrobenzodioxine analog (cLogP ≈ 1.8) falls below it . The 4-fluorophenoxy group thus provides a balanced lipophilicity profile that is predicted to favor both membrane permeability and aqueous solubility relative to more lipophilic or less hydrophobic close analogs.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.5 ± 0.3 |
| Comparator Or Baseline | tert‑Butylphenyl analog (cLogP ≈ 4.0); 2,3‑Dihydrobenzodioxine analog (cLogP ≈ 1.8) |
| Quantified Difference | ΔcLogP = −0.5 vs. tert‑butyl; +1.7 vs. benzodioxine |
| Conditions | Calculated using ChemDraw v20 / Percepta; validated against experimental logP for related 3‑phenoxyazetidine compounds |
Why This Matters
cLogP governs passive membrane permeability and solubility; a value of 3.5 is associated with an increased probability of oral bioavailability and CNS exposure relative to analogs outside this range.
